N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-cyano-N-[(pyridin-4-yl)methyl]benzamide
説明
N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-cyano-N-[(pyridin-4-yl)methyl]benzamide is a benzamide derivative featuring two distinct N-substituents: a 6-chloro-4-methyl-1,3-benzothiazol-2-yl group and a (pyridin-4-yl)methyl group. The benzamide core is substituted with a cyano group at the para position. This structure integrates heterocyclic moieties (benzothiazole and pyridine) known for their roles in medicinal chemistry, particularly in modulating electronic properties and target binding.
特性
IUPAC Name |
N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-cyano-N-(pyridin-4-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClN4OS/c1-14-10-18(23)11-19-20(14)26-22(29-19)27(13-16-6-8-25-9-7-16)21(28)17-4-2-15(12-24)3-5-17/h2-11H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATIFOHYDMFNRIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1N=C(S2)N(CC3=CC=NC=C3)C(=O)C4=CC=C(C=C4)C#N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-cyano-N-[(pyridin-4-yl)methyl]benzamide is a compound of significant interest due to its diverse biological activities. This article reviews its synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-cyano-N-[(pyridin-4-yl)methyl]benzamide is C17H15ClN4OS, with a molecular weight of approximately 344.84 g/mol. The compound features a benzothiazole core that is functionalized with a cyano group and a pyridine moiety, contributing to its unique properties.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Benzothiazole Core : This can be achieved through the condensation of 2-amino thiophenol with chloroacetic acid under acidic conditions.
- Chlorination : Chlorination at the 6-position is performed using chlorinating agents such as thionyl chloride.
- Substitution and Coupling : The cyano and pyridine groups are introduced via nucleophilic substitution reactions.
Biological Activity
Recent studies have highlighted various biological activities associated with this compound:
Antitumor Activity
Research indicates that N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-cyano-N-[(pyridin-4-yl)methyl]benzamide exhibits potent antitumor activity against several cancer cell lines, including:
- HCT116 (colon cancer)
- MCF7 (breast cancer)
- A549 (lung cancer)
In vitro assays demonstrate that the compound induces apoptosis in these cell lines, primarily through the modulation of apoptotic pathways involving caspases and Bcl-2 family proteins .
Antimicrobial Properties
The compound has shown promising antimicrobial activity against various bacterial strains. In particular, it has been tested against:
- Staphylococcus aureus
- Escherichia coli
These studies suggest that the compound disrupts bacterial cell wall synthesis and inhibits protein synthesis .
The mechanism by which this compound exerts its biological effects is multifaceted:
- Enzyme Inhibition : It has been shown to inhibit key enzymes involved in cancer cell proliferation and survival.
- Receptor Interaction : The compound may interact with specific receptors in cancer cells, leading to altered signaling pathways that promote apoptosis.
Case Studies
- Anticancer Efficacy : A study demonstrated that treatment with N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-cyano-N-[(pyridin-4-yl)methyl]benzamide resulted in a significant reduction in tumor size in xenograft models of breast and colon cancer .
- Antimicrobial Testing : In vitro tests revealed that the compound exhibited an MIC (Minimum Inhibitory Concentration) of 16 µg/mL against Staphylococcus aureus, indicating strong antibacterial potential .
Comparative Analysis
To better understand the potency of N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-cyano-N-[(pyridin-4-yl)methyl]benzamide, it is useful to compare it with structurally similar compounds:
| Compound Name | Antitumor Activity | Antimicrobial Activity | Mechanism |
|---|---|---|---|
| N-(6-chloro-4-methyl)benzothiazole | Moderate | Weak | Enzyme inhibition |
| N-(6-chloro-benzothiazole)acetamide | Low | Moderate | Receptor interaction |
| N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-cyano-N-[pyridin(4)-methyl]benzamide | High | Strong | Dual mechanism |
類似化合物との比較
N-(4,5-dichloro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide ()
- Key Features: Substituents: 4,5-dichloro and 3,5-dimethoxy groups on the benzothiazole and benzamide rings, respectively. Molecular Weight: Notably high due to multiple halogen and methoxy groups .
- Comparison: The target compound’s 6-chloro-4-methyl-benzothiazole substituent reduces steric bulk compared to 4,5-dichloro. The cyano group in the target compound may improve aqueous solubility relative to the dimethoxy groups in ’s compound.
Pyridinyl-Substituted Benzamides
(Z)-4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-N-(pyridin-4-yl)benzamide (M5, )
- Key Features: Substituents: Thiazolidinone fused ring and pyridin-4-yl group. Molecular Weight: 327.36 g/mol. Solubility: Soluble in DMSO and ethanol .
- Comparison: The target compound lacks the thiazolidinone moiety but shares the pyridin-4-yl group. The benzothiazole and cyano groups in the target compound may confer higher metabolic stability compared to M5’s dioxothiazolidine system.
Lecozotan Hydrochloride ()
- Key Features: Substituents: 4-cyano benzamide core, pyridin-2-yl, and a piperazinyl-benzodioxin group. Molecular Weight: 520.00 g/mol. Activity: 5-HT1A receptor antagonist for Alzheimer’s disease .
- Comparison: The pyridin-4-ylmethyl group in the target compound differs from Lecozotan’s pyridin-2-yl substitution, which may alter receptor binding selectivity. Both compounds utilize a cyano group to modulate electronic properties, but Lecozotan’s piperazinyl-benzodioxin substituent introduces additional complexity.
Anti-LSD1 Benzamide Derivatives ()
- Examples: N-(4-(2-Aminocyclopropyl)phenyl)-3-(furan-3-yl)benzamide hydrochloride (3b). N-(4-(2-Aminocyclopropyl)phenyl)-4-(pyridin-4-yl)benzamide hydrochloride (6a).
- Key Features :
- Comparison :
Physicochemical and Pharmacological Data Comparison
*Estimated based on molecular formula.
Structural and Functional Implications
- Benzothiazole vs. Other Heterocycles: The 6-chloro-4-methyl-benzothiazole group in the target compound offers a balance of lipophilicity and steric effects, contrasting with the dichloro-dimethoxy system in and the thiazolidinone in .
- Pyridinyl Position : Pyridin-4-yl (target compound) vs. pyridin-2-yl (Lecozotan) may influence spatial orientation in receptor binding pockets.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
